3-(1-Amino-3-hydroxypropyl)benzonitrile;hydrochloride

CAS No.: 1379887-93-0

Cat. No.: VC6662638

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379887-93-0 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.68 |

| IUPAC Name | 3-(1-amino-3-hydroxypropyl)benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)10(12)4-5-13;/h1-3,6,10,13H,4-5,12H2;1H |

| Standard InChI Key | KRKROQWQUYOGGI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(CCO)N)C#N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

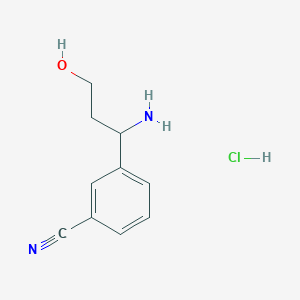

The compound’s molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 228.68 g/mol (calculated from atomic masses). Its structure combines a benzonitrile moiety (a benzene ring with a cyano group) and a 1-amino-3-hydroxypropyl side chain, protonated as a hydrochloride salt to enhance solubility (Figure 1) .

Structural Formula:

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exists for this compound, analogous molecules in fragment-based drug discovery campaigns exhibit defined binding modes in enzyme active sites. For example, substituted benzonitriles and aminopropanol derivatives have been shown to interact with flavin-dependent oxidoreductases through hydrogen bonding and π-stacking interactions . The hydrochloride salt likely adopts a zwitterionic configuration in aqueous environments, with the protonated amine and chloride ion stabilizing the structure.

Synthesis and Physicochemical Properties

Physicochemical Data

Key properties inferred from structural analogs and limited experimental data include:

The compound’s logP (octanol-water partition coefficient) is predicted to be 1.2–1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .

Biological Activity and Research Applications

Pharmacological Hypotheses

The compound’s dual functional groups (amine, alcohol, nitrile) suggest multiple binding modalities:

-

Nitrile: Acts as a hydrogen bond acceptor or participates in dipole interactions.

-

Aminoalcohol: Chelates metal ions or forms salt bridges with acidic residues.

These features align with inhibitors of kinases, proteases, and neurotransmitter receptors, though experimental validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume